5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole
Overview
Description
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole typically involves the reaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide. This reaction leads to the formation of the desired thiazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while substitution of the chlorine atom can result in various substituted thiazole derivatives.
Scientific Research Applications
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential antibacterial and antifungal properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-2-{[(furan-2-yl)methyl]sulfanyl}-4-(4-methylbenzenesulfonyl)-1,3-thiazole is unique due to its combination of a thiazole ring, a furan ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-(furan-2-ylmethylsulfanyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S3/c1-10-4-6-12(7-5-10)23(18,19)14-13(16)22-15(17-14)21-9-11-3-2-8-20-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASYOKMTMKTAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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